Gardenin B

Catalog No.
S589387
CAS No.
2798-20-1
M.F
C19H18O7
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gardenin B

CAS Number

2798-20-1

Product Name

Gardenin B

IUPAC Name

5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3

InChI Key

LXEVSYZNYDZSOB-UHFFFAOYSA-N

Synonyms

5-Hydroxy-6,7,8,4′-tetrahydroxyflavone; 5-O-Desmethyltangeretin; 5-Hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O

Anti-cancer properties

Studies suggest Gardenin B exhibits anti-proliferative activity against various cancer cell lines, including lung, breast, colon, hepatic, and leukemia []. Research indicates it induces cell death through the activation of multiple caspases, which are enzymes involved in programmed cell death (apoptosis) []. Interestingly, this process appears independent of the generation of reactive oxygen species [].

Source

[] Cabrera J, et al. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species. Chem Biol Interact. 2016 Aug 25;256:220-7. PubMed: )

Other potential applications

While research on Gardenin B is ongoing, preliminary investigations suggest it might have other potential applications, including:

  • Antiviral properties: Studies suggest Gardenin B possesses antiviral activity against specific viruses [].
  • Anti-inflammatory properties: Research indicates Gardenin B might exhibit anti-inflammatory effects.

Gardenin B is a naturally occurring compound classified as a tetramethoxyflavone, specifically a derivative of tangeretin. Its chemical structure is denoted by the formula C19H18O7C_{19}H_{18}O_{7}, and it features a hydroxy group at position 5, replacing the methoxy group typically found in tangeretin. Gardenin B is primarily recognized for its role as a plant metabolite, contributing to various biological functions within the plant kingdom, which includes flowering plants and conifers .

Such as:

  • Beckmann rearrangement: This reaction allows for the transformation of tangeretin into derivatives like Gardenin B.
  • Reductive methylation: This process involves the addition of methyl groups to the compound, enhancing its biological properties.

These methods highlight the versatility of flavonoid synthesis in organic chemistry .

Gardenin B exhibits significant biological activity, particularly as an apoptosis inducer. This means it can trigger programmed cell death in certain cell types, which is crucial for regulating growth and maintaining cellular health. Studies have shown that Gardenin B has potential anti-cancer properties, making it a compound of interest in pharmacological research . Furthermore, its antioxidant properties contribute to its role in protecting plants from oxidative stress .

Gardenin B has several applications across different fields:

  • Pharmaceuticals: Due to its apoptosis-inducing properties, it is being explored for potential use in cancer therapies.
  • Agriculture: Its antioxidant properties may help in developing plant treatments that enhance growth and resistance to stress.
  • Nutraceuticals: As a natural compound with health benefits, it could be incorporated into dietary supplements aimed at improving human health.

These applications underscore the importance of Gardenin B not only in plant biology but also in human health and agriculture .

Research on the interactions of Gardenin B with other biological molecules is ongoing. Studies have indicated that it may interact with various enzymes and receptors involved in cellular signaling pathways. These interactions are crucial for understanding how Gardenin B exerts its effects on cellular processes such as apoptosis and antioxidant defense mechanisms. The specific binding affinities and mechanisms are still under investigation, but preliminary findings suggest a complex network of interactions that could be leveraged for therapeutic purposes .

Several compounds share structural similarities with Gardenin B, primarily within the flavonoid class. Here are some notable examples:

Compound NameStructure TypeUnique Features
TangeretinTetramethoxyflavoneOriginal compound from which Gardenin B is derived
MosloflavoneFlavoneExhibits different biological activities
NegleteinFlavoneKnown for distinct pharmacological properties

Uniqueness of Gardenin B

Gardenin B stands out due to its specific structural modification (hydroxy group at position 5) compared to tangeretin. This alteration significantly impacts its biological activity, particularly its ability to induce apoptosis, which may not be as pronounced in its analogs like mosloflavone or negletein .

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

358.10525291 g/mol

Monoisotopic Mass

358.10525291 g/mol

Heavy Atom Count

26

UNII

313E89KN5E

Other CAS

2798-20-1

Wikipedia

Gardenin b

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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